molecular formula C13H14N2O2S B5497952 1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea

1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5497952
M. Wt: 262.33 g/mol
InChI Key: RHKDGIXQIFLHSM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3-methoxyaniline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-(thiophen-2-ylmethyl)urea.

    Reduction: Formation of 3-methoxyaniline and thiophen-2-ylmethylamine.

    Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The methoxyphenyl and thiophen-2-ylmethyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    1-(3-Methoxyphenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-11-5-2-4-10(8-11)15-13(16)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKDGIXQIFLHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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